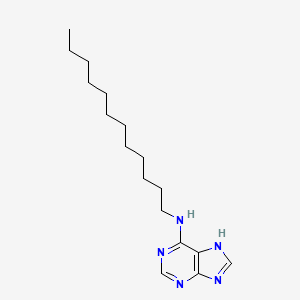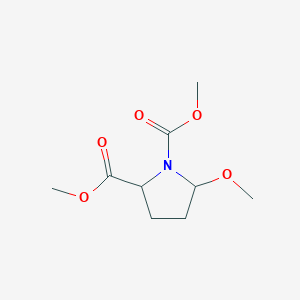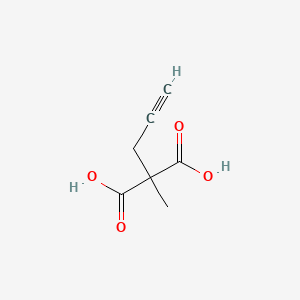
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid
Overview
Description
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 2-propynyl group. This compound is of interest due to its unique structure, which includes both an alkyne and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid can be synthesized through various organic synthesis methods. One common method involves the alkylation of malonic acid derivatives. For instance, diethyl malonate can be reacted with propargyl bromide in the presence of a base such as sodium ethoxide to yield diethyl 2-(prop-2-yn-1-yl)malonate. This intermediate can then be hydrolyzed and decarboxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces esters or amides
Scientific Research Applications
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-2-(prop-2-yn-1-yl)propanedioic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- 2-(prop-2-yn-1-yl)malonic acid
Uniqueness
2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is unique due to its combination of an alkyne and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-methyl-2-prop-2-ynylpropanedioic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-7(2,5(8)9)6(10)11/h1H,4H2,2H3,(H,8,9)(H,10,11) |
InChI Key |
ITMKNKIQBKFAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

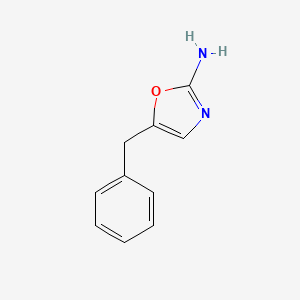

![tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8738920.png)
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid](/img/structure/B8738935.png)
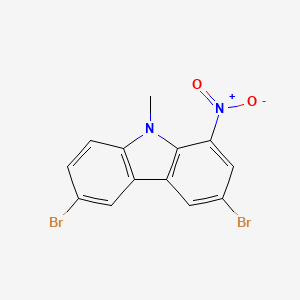
![Tert-butyl benzo[d][1,3]dioxol-5-ylmethyl(2-oxoethyl)carbamate](/img/structure/B8738945.png)
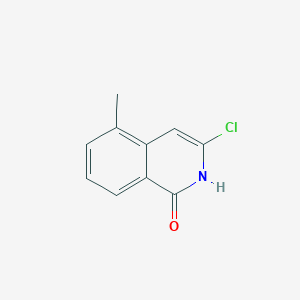
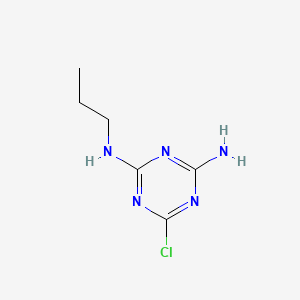
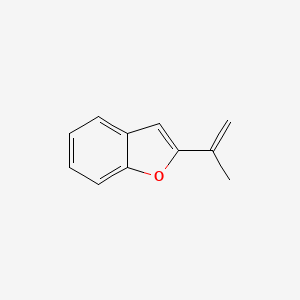
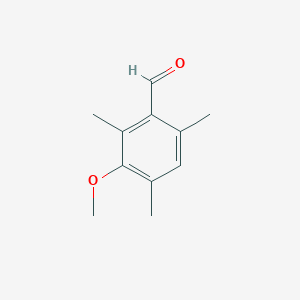
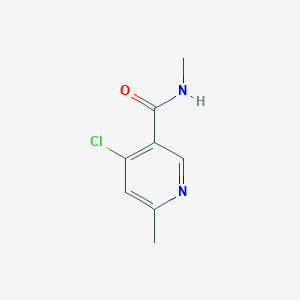
![1-(1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethan-1-one](/img/structure/B8738986.png)
